molecular formula C10H9FN2O2 B1419061 Ethyl 6-fluoro-1H-indazole-3-carboxylate CAS No. 885279-30-1

Ethyl 6-fluoro-1H-indazole-3-carboxylate

Cat. No.: B1419061
CAS No.: 885279-30-1
M. Wt: 208.19 g/mol
InChI Key: BSZNGUIYZAUVNC-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom in the structure can significantly influence the compound’s biological activity and pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

Ethyl 6-fluoro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

This compound impacts various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can induce cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to certain enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . This compound can also interact with DNA, leading to changes in gene expression. These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux, altering the levels of various metabolites and influencing overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-1H-indazole-3-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Esterification: The carboxylic acid group can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 6-fluoro-1H-indazole-3-carboxylic acid.

    Reduction: Formation of 6-fluoro-1H-indazole-3-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-fluoro-1H-indazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is used in studies to understand the biological activity of fluorinated indazole derivatives.

    Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-1H-indazole-3-carboxylate
  • Ethyl 6-bromo-1H-indazole-3-carboxylate
  • Ethyl 6-methoxy-1H-indazole-3-carboxylate

Uniqueness

Ethyl 6-fluoro-1H-indazole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its chloro, bromo, and methoxy analogs. Fluorine’s high electronegativity and small size allow for unique interactions with biological targets, often leading to improved efficacy and selectivity in drug development.

Properties

IUPAC Name

ethyl 6-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNGUIYZAUVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657880
Record name Ethyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-30-1
Record name Ethyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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